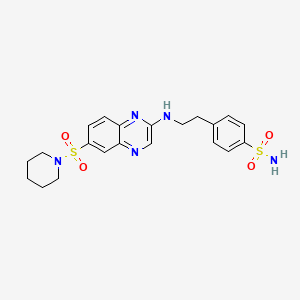

4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide

CAS No.: 1019176-99-8

Cat. No.: VC4145632

Molecular Formula: C21H25N5O4S2

Molecular Weight: 475.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019176-99-8 |

|---|---|

| Molecular Formula | C21H25N5O4S2 |

| Molecular Weight | 475.58 |

| IUPAC Name | 4-[2-[(6-piperidin-1-ylsulfonylquinoxalin-2-yl)amino]ethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C21H25N5O4S2/c22-31(27,28)17-6-4-16(5-7-17)10-11-23-21-15-24-20-14-18(8-9-19(20)25-21)32(29,30)26-12-2-1-3-13-26/h4-9,14-15H,1-3,10-13H2,(H,23,25)(H2,22,27,28) |

| Standard InChI Key | MQFJJFDTYSMQSO-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Introduction

Synthesis

The synthesis of compounds like 4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A general pathway includes:

-

Formation of the Quinoxaline Core:

-

Condensation of o-phenylenediamine with a dicarbonyl compound (e.g., glyoxal).

-

-

Introduction of the Piperidinyl Sulfonyl Group:

-

Reaction with sulfonyl chlorides and piperidine under basic conditions to yield the piperidinylsulfonyl derivative.

-

-

Attachment of the Benzenesulfonamide Moiety:

-

Coupling reactions using sulfonamides and appropriate linkers to form the final product.

-

The process often requires purification steps such as recrystallization or chromatography to ensure high purity.

Protein Kinase Inhibition

This compound has been identified as a potential modulator of protein kinases, particularly those involved in cellular signaling pathways:

-

It may inhibit serum and glucocorticoid-regulated kinase 1 (SGK1), which plays a role in cell survival, ion transport, and inflammation .

Anticancer Potential

Sulfonamide derivatives with quinoxaline scaffolds have demonstrated cytotoxic effects against various cancer cell lines:

Antimicrobial Activity

Quinoxaline-containing sulfonamides have shown antibacterial and antifungal properties:

Cancer Treatment

Quinoxaline-based compounds have been explored for their anticancer properties due to their ability to:

Anti-inflammatory Uses

By modulating SGK1 activity, this compound could be useful in managing inflammatory diseases such as arthritis or rheumatism .

Antimicrobial Applications

Its antimicrobial activity positions it as a candidate for treating infections resistant to conventional antibiotics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume